molecular formula C17H22ClN3O3S B2656473 4-((4-chlorophenyl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)butanamide CAS No. 1169962-05-3

4-((4-chlorophenyl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)butanamide

Cat. No.: B2656473
CAS No.: 1169962-05-3
M. Wt: 383.89
InChI Key: VJTDOJZUULEPOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-((4-chlorophenyl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)butanamide features a pyrazole core substituted at the 1-position with an isopropyl group and at the 3-position with a methyl group. The pyrazole is linked via an amide bond to a butanamide chain, which terminates in a 4-chlorophenylsulfonyl moiety.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN3O3S/c1-12(2)21-16(11-13(3)20-21)19-17(22)5-4-10-25(23,24)15-8-6-14(18)7-9-15/h6-9,11-12H,4-5,10H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJTDOJZUULEPOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CCCS(=O)(=O)C2=CC=C(C=C2)Cl)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-chlorophenyl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)butanamide typically involves multiple steps:

    Formation of the Chlorophenyl Sulfonyl Intermediate: This step involves the sulfonylation of 4-chlorophenyl with a sulfonyl chloride reagent under basic conditions.

    Preparation of the Pyrazolyl Intermediate: The pyrazolyl moiety is synthesized through the reaction of appropriate hydrazine derivatives with diketones or β-keto esters.

    Coupling Reaction: The final step involves the coupling of the chlorophenyl sulfonyl intermediate with the pyrazolyl intermediate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

4-((4-chlorophenyl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The chlorophenyl ring can be reduced to form the corresponding phenyl derivative.

    Substitution: The chlorine atom on the chlorophenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiolate (KSR).

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-((4-chlorophenyl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)butanamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Biology: The compound is used in studies to understand its effects on cellular pathways and its potential as a biochemical probe.

    Materials Science: It is explored for its use in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.

    Pharmaceuticals: The compound is evaluated for its potential therapeutic applications and its role as a lead compound in drug discovery.

Mechanism of Action

The mechanism of action of 4-((4-chlorophenyl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)butanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or proteins involved in inflammatory and cancer pathways.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, MAPK pathway, or PI3K/Akt pathway, leading to its observed biological effects.

Comparison with Similar Compounds

Key Structural Differences

The following table highlights structural variations between the target compound and analogs from the evidence:

Compound Name Pyrazole Substituents Linker/Functional Group Aromatic Group Notable Properties
Target Compound 1-isopropyl, 3-methyl 4-((4-chlorophenyl)sulfonyl)butanamide 4-chlorophenyl Sulfonyl group enhances acidity; flexible butanamide chain may improve solubility
Compound 25 () 3,4,5-trimethyl 3-pyridinesulfonamide + carbamoyl 4-chlorophenyl Carbamoyl linker; pyridine ring introduces rigidity; mp 178–182°C
Compound 27 () 4-butyl, 3,5-dimethyl 3-pyridinesulfonamide + carbamoyl 4-chlorophenyl Bulky 4-butyl group increases lipophilicity; mp 138–142°C
4-(3-Chlorophenyl)-N-(4-methylphenyl)-1H-pyrazole-5-sulfonamide () 3-chlorophenyl (on pyrazole) Sulfonamide 4-methylphenyl 3-chlorophenyl vs. 4-chlorophenyl alters electronic effects; sulfonamide direct linkage
Compound 4-chloro,5-cyclopropyl,3-trifluoromethyl Dimethylamino methylene + 3-oxobutanamide Phenyl Trifluoromethyl and cyclopropyl groups enhance metabolic stability and steric hindrance

Impact of Substituents on Properties

  • Trifluoromethyl () and cyclopropyl groups introduce strong electron-withdrawing effects and conformational rigidity, which are absent in the target compound .
  • Linker Groups :

    • The butanamide chain in the target compound offers flexibility, whereas pyridinesulfonamide (Compounds 25, 27) introduces aromatic conjugation, affecting electronic distribution and solubility .
    • Carbamoyl linkers (Compounds 25, 27) may hydrogen bond more effectively than sulfonyl groups, influencing target affinity .
  • Aromatic Groups :

    • 4-Chlorophenyl (target, Compounds 25, 27) vs. 3-chlorophenyl () alters electronic effects (para vs. meta substitution), impacting dipole moments and binding interactions .

Research Findings and Methodological Insights

Spectral and Physical Data

  • Compound 25 : IR peaks at 1727 cm⁻¹ (C=O stretch) and NMR signals for methyl groups (δ 1.93–2.16 ppm) confirm structural motifs. The melting point (178–182°C) suggests moderate crystallinity .
  • Compound 27 : A lower melting point (138–142°C) compared to Compound 25 correlates with increased alkyl chain flexibility from the 4-butyl group .

Computational and Crystallographic Tools

  • SHELX (): Widely used for small-molecule crystallography, likely employed to resolve the pyridine and sulfonamide structures in Compounds 25 and 27 .
  • carbamoyl groups .

Biological Activity

The compound 4-((4-chlorophenyl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)butanamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound is characterized by the presence of a chlorophenyl group, a sulfonamide linkage, and a pyrazole moiety. The molecular formula is C15H19ClN2O2SC_{15}H_{19}ClN_{2}O_{2}S, with a molecular weight of approximately 320.84 g/mol.

PropertyValue
Molecular FormulaC₁₅H₁₉ClN₂O₂S
Molecular Weight320.84 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various physiological processes. The sulfonamide group is known to exhibit:

Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting processes such as protein synthesis and cell signaling.

Receptor Modulation : Interaction with neurotransmitter receptors can influence neuronal activity and may have implications for neurological disorders.

Antimicrobial Properties

Research indicates that sulfonamide derivatives often exhibit antibacterial activity . Studies have shown that related compounds demonstrate effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of the chlorophenyl group enhances the antibacterial properties by improving binding affinity to bacterial enzymes.

Anticancer Activity

There is emerging evidence suggesting that compounds with similar structures may possess anticancer properties . The mechanism often involves the inhibition of tumor cell proliferation through apoptosis induction or cell cycle arrest.

Hypoglycemic Effects

Some studies have reported that sulfonamide derivatives can exhibit hypoglycemic effects , making them potential candidates for diabetes treatment. This activity may be linked to their ability to modulate insulin signaling pathways.

Case Studies and Research Findings

  • Antimicrobial Evaluation :
    A study synthesized several sulfonamide derivatives and evaluated their antimicrobial activity against common pathogens. Compounds similar to this compound showed moderate to strong inhibition against Salmonella typhi and Bacillus subtilis , with IC50 values indicating effective bacterial growth inhibition .
  • Enzyme Inhibition Studies :
    A series of experiments conducted on related compounds demonstrated significant inhibition of acetylcholinesterase (AChE), an enzyme critical in neurotransmission. The most potent inhibitors had IC50 values below 5 µM, suggesting that the tested compounds could be developed into therapeutic agents for neurodegenerative diseases .
  • Anticancer Activity Research :
    In vitro studies indicated that compounds with similar structural features inhibited cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanisms involved were linked to apoptosis pathways, highlighting the potential of these compounds in cancer therapy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.